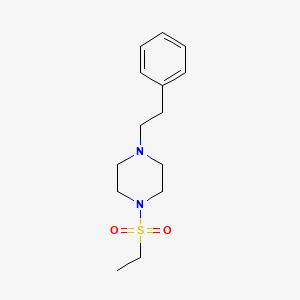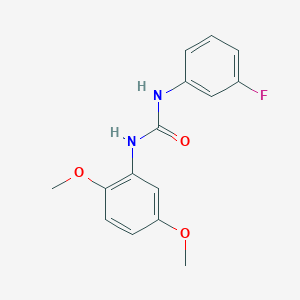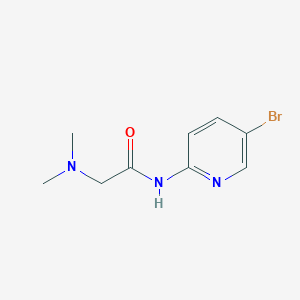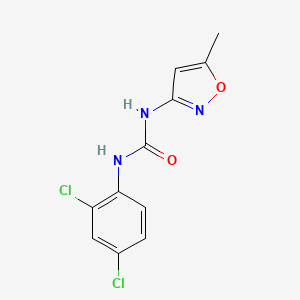![molecular formula C19H22ClN3O2 B4421725 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4421725.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide
描述
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide, also known as Trazodone, is a psychoactive drug that is commonly used for the treatment of depression, anxiety, and insomnia. It belongs to the class of serotonin receptor antagonists and reuptake inhibitors (SARIs) and acts by increasing the levels of serotonin in the brain.
作用机制
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide acts by inhibiting the reuptake of serotonin and blocking the serotonin 5-HT2A receptor. This results in an increase in the levels of serotonin in the brain, which is thought to be responsible for its antidepressant and anxiolytic effects. This compound also has antagonistic effects on the alpha-1 adrenergic receptor, which may contribute to its sedative properties.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood and anxiety. This compound also has sedative properties, which may be due to its antagonistic effects on the alpha-1 adrenergic receptor. In addition, this compound has been found to have antihistaminic properties, which may contribute to its sedative effects.
实验室实验的优点和局限性
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide has several advantages for laboratory experiments. It is readily available and can be easily synthesized. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. In addition, this compound has several metabolites, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide. One area of research is the development of new and improved synthesis methods for this compound. Another area of research is the investigation of its potential therapeutic uses in the treatment of other conditions such as neuropathic pain and PTSD. Additionally, the study of this compound's long-term effects and its interactions with other drugs could provide valuable insights into its clinical use.
Conclusion:
In conclusion, this compound is a psychoactive drug that has been extensively studied for its therapeutic potential in the treatment of depression, anxiety, and insomnia. Its mechanism of action involves the inhibition of serotonin reuptake and the blocking of the serotonin 5-HT2A receptor. This compound has several advantages for laboratory experiments, but also has some limitations. Future research directions include the development of new synthesis methods, investigation of its potential therapeutic uses, and the study of its long-term effects and interactions with other drugs.
科学研究应用
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide has been widely studied for its therapeutic potential in the treatment of depression, anxiety, and insomnia. It has been shown to be effective in reducing the symptoms of these disorders and improving the quality of life of patients. This compound has also been investigated for its potential use in the treatment of other conditions such as neuropathic pain, alcohol withdrawal, and post-traumatic stress disorder (PTSD).
属性
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-18-4-2-3-16(13-18)21-19(24)14-22-9-11-23(12-10-22)17-7-5-15(20)6-8-17/h2-8,13H,9-12,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZONIRKECXSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4421662.png)
![N-[4-({[(2-ethylphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide](/img/structure/B4421674.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cycloheptylacetamide](/img/structure/B4421683.png)


![4-fluoro-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4421706.png)

![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4421720.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4421729.png)

